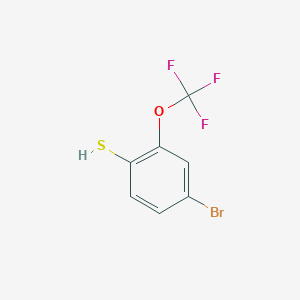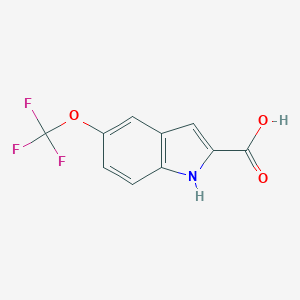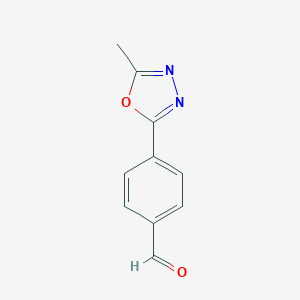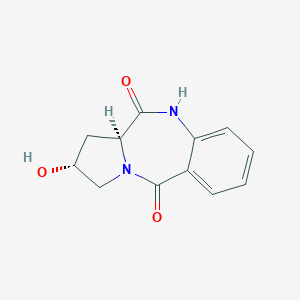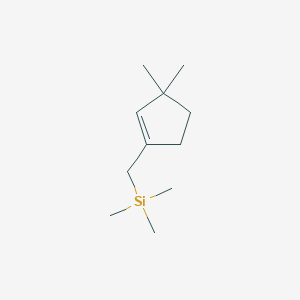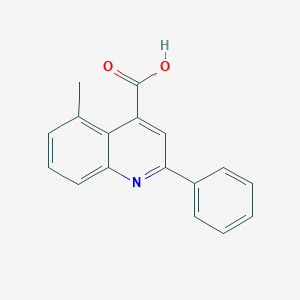
2,4-二溴噻唑-5-甲醇
概述
描述
Synthesis Analysis
The synthesis of thiazole derivatives, including those related to 2,4-Dibromothiazole-5-methanol, often involves multi-step chemical reactions. A notable approach includes the tandem radical hydrogen-abstraction-cyclization-substitution/combination reaction, highlighted by the synthesis of (2-alkylthiothiazolin-5-yl)methyl dodecanoates from alkyl N-allylcarbamodithioates and dilauroyl peroxide, showcasing the potential to generate 2,4-Dibromothiazole-5-methanol derivatives through related pathways (Kakaei & Xu, 2013).
Molecular Structure Analysis
The structural characterization of thiazole derivatives is crucial for understanding their reactivity and potential applications. For instance, the crystal structure analysis of Schiff base compounds related to thiazole chemistry provides insights into their molecular geometry, which can influence their chemical behavior and interaction with other molecules (Wang et al., 2007).
Chemical Reactions and Properties
2,4-Dibromothiazole-5-methanol and its derivatives participate in various chemical reactions, offering pathways to synthesize novel compounds. The regioselective functionalization of dibromothiazoles, for instance, enables the creation of complex molecules with defined stereochemistry, illustrating the compound's versatility in organic synthesis (Delgado et al., 2006).
Physical Properties Analysis
The physical properties of thiazole derivatives, including solubility, melting points, and crystalline structure, are essential for their application in material science and pharmaceuticals. Studies on the solvent effects on molecular aggregation of thiazole derivatives reveal how these properties can influence their behavior in different environments, impacting their utility in various applications (Matwijczuk et al., 2016).
Chemical Properties Analysis
The chemical reactivity and stability of 2,4-Dibromothiazole-5-methanol derivatives are critical for their functionalization and application. Research into the synthesis and reactivity of such compounds provides valuable information on their potential as intermediates in the production of biologically active molecules or materials with unique properties (Mahmoud et al., 2017).
科学研究应用
生物活性化合物的合成
2,4-二溴噻唑-5-甲醇可作为合成生物活性化合物的多功能构建块。一项研究展示了其稳定同位素标记对应物的高效合成,可用于合成潜在的放射性同位素标记的噻唑化合物。这种方法为制备稳定同位素标记和潜在放射性同位素的噻唑衍生物提供了一种简单直接的方法,对生物研究和药物开发 (Lin, Salter, & Gong, 2009) 非常有用。
天然产物的全合成
该化合物已被用于全合成(+/-)-mycothiazole,这是一种具有潜在生物活性的化合物。合成过程涉及通过不饱和磺酮中间体对同系烯醇进行链延伸的关键步骤,展示了该化合物在复杂天然产物合成中的实用性 (Le Flohic, Meyer, & Cossy, 2005)。
甲醇作为氢源和C1合成子
研究探讨了甲醇在化学合成中作为氢源和C1合成子的用途,突出了像甲醇这样的简单醇在有机合成和能源技术中的重要性。这包括使用甲醇进行胺的选择性N-甲基化和硝基芳烃的转移氢化,展示了该化合物在促进绿色化学过程中的相关性 (Sarki等,2021)。
对脂质动态的影响
研究了甲醇对生物和合成膜中脂质动态的影响,表明甲醇显著影响脂质转移和翻转动力学。这项研究对于理解溶剂在生物膜研究中的作用以及对细胞存活和蛋白质重构的影响 (Nguyen et al., 2019) 至关重要。
甲醇转烯烃(MTO)过程
甲醇转烯烃(MTO)反应代表了将甲醇转化为烯烃的重要研究领域。这一过程对于开发将煤转化为烯烃的技术至关重要,展示了甲醇在满足烯烃需求和促进可持续化学工业实践 (Tian, Wei, Ye, & Liu, 2015) 中的作用。
安全和危害
未来方向
作用机制
Pharmacokinetics
It’s predicted to have high gastrointestinal absorption and permeability across the blood-brain barrier . It’s also predicted to inhibit CYP1A2, an enzyme involved in drug metabolism .
Result of Action
The molecular and cellular effects of 2,4-Dibromothiazole-5-methanol’s action are currently unknown due to the lack of research on this compound
生化分析
Biochemical Properties
The nature of these interactions depends on the specific structure and functional groups of the thiazole derivative .
Cellular Effects
Thiazole derivatives have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Thiazole derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
属性
IUPAC Name |
(2,4-dibromo-1,3-thiazol-5-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3Br2NOS/c5-3-2(1-8)9-4(6)7-3/h8H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDMYXTBGUWUKHT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1=C(N=C(S1)Br)Br)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3Br2NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40435019 | |
| Record name | 2,4-Dibromothiazole-5-methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40435019 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.95 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
170232-68-5 | |
| Record name | 2,4-Dibromo-5-thiazolemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=170232-68-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,4-Dibromothiazole-5-methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40435019 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details






体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



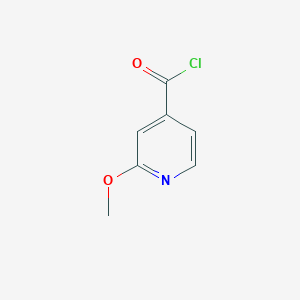
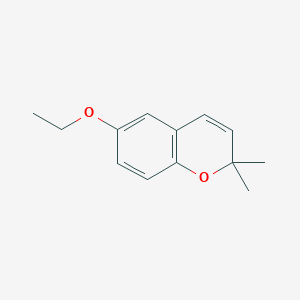

![6,6-Dimethyl-3-(methylthio)-4-oxo-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carboxylic acid](/img/structure/B71098.png)

